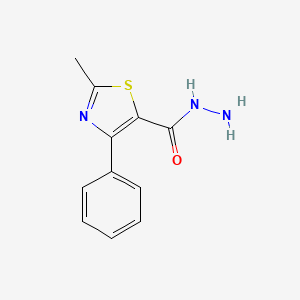

2-Methyl-4-phenyl-1,3-thiazole-5-carbohydrazide

Description

Properties

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-13-9(8-5-3-2-4-6-8)10(16-7)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRPNIOBMPQZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-1,3-thiazole-5-carbohydrazide typically involves the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide with phenyl isothiocyanate in ethanol (EtOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Formation of Hydrazones

The carbohydrazide group readily reacts with aldehydes/ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds under reflux conditions.

Example Reaction :

Key Data :

| Aldehyde (R) | Reaction Time (h) | Yield (%) | Product Characterization |

|---|---|---|---|

| 2-OCH₃-C₆H₄ | 8 | 85 | ¹H/¹³C NMR, IR, MS |

| 4-Cl-C₆H₄ | 6 | 92 | ¹H NMR (δ 8.31–7.56 ppm) |

| 4-NO₂-C₆H₄ | 10 | 78 | IR (C=O stretch: 1640 cm⁻¹) |

Conditions : Reactions occur in ethanol with catalytic H₂SO₄ under reflux. Yields range from 70–99% depending on substituents .

Heterocycle Formation

The hydrazide group participates in cyclization with bifunctional reagents to form fused heterocyclic systems.

Example : Reaction with diethyl acetylenedicarboxylate (DEAD):

Product Data :

Oxidation

The hydrazide group can be oxidized to form azides or carboxylic acids.

Reagents :

-

H₂O₂/Fe³⁺ : Forms azides (e.g., 5-carbonylazide derivatives) .

-

KMnO₄ : Oxidizes hydrazide to carboxylic acid under acidic conditions.

Example :

Yield : 75% for azide formation .

Reduction

Reduction of the hydrazide group yields amines.

Reagents :

-

LiAlH₄ : Reduces -CONHNH₂ to -CH₂NH₂.

-

H₂/Pd-C : Catalytic hydrogenation to primary amines.

Nucleophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 2-position due to electron-donating methyl and phenyl groups.

Example : Halogenation

Complexation with Metal Ions

The hydrazide group acts as a ligand for transition metals, forming coordination complexes.

Example : Cu(II) Complexation

Characterization :

Biological Activity Modulation

Derivatives of this carbohydrazide show enhanced bioactivity upon functionalization:

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-phenyl-1,3-thiazole-5-carbohydrazide has garnered attention for its potential as a therapeutic agent due to its biological activities:

- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit cell growth effectively, with IC50 values ranging from 10 to 30 µM for different types of cancer cells, including glioblastoma and melanoma .

- Antimicrobial Properties : Research highlights its effectiveness against a range of bacterial strains and fungi. The compound exhibits significant inhibitory effects comparable to established antibiotics, making it a candidate for treating resistant infections .

- Antiviral Potential : Preliminary studies suggest that this compound may inhibit viral replication, indicating potential for antiviral drug development .

Biological Mechanisms

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The thiazole ring structure allows the compound to modulate enzyme activities associated with cell proliferation and other biological processes. It may inhibit enzymes linked to cancer progression or microbial resistance .

- Receptor Modulation : The compound has been shown to affect receptor functions, including AMPA receptors crucial for synaptic transmission in the central nervous system .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 4-methyl-2-phenylthiazole with phenyl isothiocyanate under reflux conditions in ethanol.

Industrial Applications

This compound is not only valuable in research but also finds applications in:

- Pharmaceutical Development : Its derivatives are used in the formulation of new drugs aimed at various therapeutic targets.

- Agrochemicals : The compound's properties make it suitable for use in developing agrochemical products designed to enhance crop protection.

Anticancer Studies

A notable study assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated a significant reduction in cell viability in a dose-dependent manner, confirming its potential as an anticancer agent .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. It exhibited notable inhibitory effects comparable to established antibiotics, suggesting its utility in combating infections resistant to conventional therapies .

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-1,3-thiazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can activate or inhibit biochemical pathways by binding to specific sites on enzymes or receptors . This interaction can lead to various physiological effects, depending on the target and the specific thiazole derivative .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carbohyrazides

Anticancer Activity

- 2-Methyl-4-phenyl-1,3-thiazole-5-carbohydrazide exhibits potent anticancer activity against HepG-2 (hepatocellular carcinoma) with IC₅₀ values of 1.61 ± 1.92 μg/mL (compound 7b) and 1.98 ± 1.22 μg/mL (compound 11) . Its phenyl and methyl groups likely enhance cellular uptake and target binding.

- 4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbohydrazide derivatives show moderate activity against Bacillus subtilis and Salmonella typhi, attributed to the thiophene’s electron-rich sulfur atom .

Antimicrobial and DNA-Binding Properties

- (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide demonstrates strong activity against B. subtilis (zone of inhibition: 18 mm) and binds DNA via intercalation, likely due to the planar pyridinyl group .

- Thiosemicarbazides derived from 4-Methyl-2-phenylthiazole-5-carbohydrazide (e.g., compound 3) show broad-spectrum antimicrobial activity against E. coli and Fusarium oxysporum, with free C=S groups critical for efficacy .

Physicochemical and Reactivity Differences

- Electron-Withdrawing Groups (e.g., CF₃) : Increase lipophilicity and metabolic stability, as seen in 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide .

- Heterocyclic Substituents (e.g., pyridine, thiophene) : Enhance π-π stacking interactions, improving DNA binding (pyridine) or antimicrobial activity (thiophene) .

- Hydrazide Modifications : Schiff base formation (e.g., fluorobenzylidene) introduces planar regions, aiding intercalation into DNA .

Biological Activity

2-Methyl-4-phenyl-1,3-thiazole-5-carbohydrazide is a heterocyclic compound known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview

Chemical Structure and Properties

- Molecular Formula : C10H10N4S

- Molecular Weight : 218.28 g/mol

- CAS Number : 112978-90-2

The compound features a thiazole ring, which is a common structural motif in many biologically active compounds. Thiazole derivatives are recognized for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can modulate biochemical pathways by binding to specific sites on these targets, leading to activation or inhibition of enzymatic functions .

Biological Activities

-

Anticancer Activity

- Several studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance:

- In vitro tests against HepG2 (hepatocellular carcinoma) cells demonstrated significant cytotoxicity, with IC50 values indicating effective cell growth inhibition .

- Structure-activity relationship (SAR) analyses suggest that modifications on the phenyl ring enhance anticancer activity, particularly substitutions that increase electron density .

- Several studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance:

-

Antimicrobial Activity

- The compound has shown moderate to good inhibitory effects against both Gram-positive and Gram-negative bacteria. Antimicrobial screening highlighted its potential as an antibacterial agent .

- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

- Antioxidant Properties

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | <20 | |

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antioxidant | DPPH Assay | 30 |

Case Study: Anticancer Efficacy

In a study conducted by Evren et al. (2019), novel derivatives based on this compound were synthesized and tested for anticancer activity against A549 human lung adenocarcinoma cells. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxic effects compared to the parent compound, demonstrating the importance of structural modifications in developing effective anticancer agents .

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4-phenyl-1,3-thiazole-5-carbohydrazide, and how are intermediates characterized?

The synthesis typically involves cyclization of thiosemicarbazide precursors or hydrazide formation via nucleophilic acyl substitution. For example, hydrazides can be synthesized by reacting carboxylic acid derivatives (e.g., esters or acyl chlorides) with hydrazine hydrate under reflux conditions . Intermediates are characterized using spectroscopic techniques (e.g., IR for carbonyl and N–H stretches, H/C NMR for regiochemical confirmation) and elemental analysis to verify purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies the carbohydrazide moiety (C=O stretch ~1650–1700 cm, N–H stretches ~3200–3350 cm) .

- NMR spectroscopy : H NMR confirms aromatic protons (δ 7.2–8.0 ppm for phenyl groups) and methyl/thiazole protons (δ 2.5–3.0 ppm). C NMR resolves carbonyl carbons (~160–170 ppm) .

- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the choice of hydrazide derivatives influence regioselectivity in cyclization reactions involving thiazole-carbohydrazides?

Substituents on phenylhydrazines significantly impact product regiochemistry. For instance, electron-donating groups (e.g., methoxy) on phenylhydrazines favor indole formation via intramolecular cyclization, while unsubstituted phenylhydrazines may yield mixed products (e.g., pyrazole derivatives) due to competing reaction pathways . Computational modeling (e.g., DFT) can predict steric and electronic effects to guide precursor selection .

Q. How can computational methods optimize the synthesis of thiazole-carbohydrazide derivatives?

Quantum chemical calculations (e.g., reaction path searches) and machine learning models can predict optimal reaction conditions (solvent, catalyst, temperature) by analyzing activation energies and intermediate stability. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error cycles .

Q. What strategies resolve contradictions in product formation when varying substituents in precursor molecules?

Systematic variation of substituents (e.g., para- vs. meta-substituted phenyl groups) coupled with kinetic studies (e.g., time-resolved NMR) can identify competing reaction mechanisms. For instance, steric hindrance from ortho-substituents may divert reactions toward alternative pathways, necessitating iterative optimization .

Q. How to design bioactivity assays targeting specific enzymes using this compound?

- Molecular docking : Predict binding affinity to target enzymes (e.g., carbonic anhydrase or prostaglandin synthases) using software like AutoDock .

- In vitro assays : Evaluate inhibition potency via enzyme activity assays (e.g., MES-induced seizure models for anticonvulsant activity) .

- Structure-activity relationship (SAR) : Modify the thiazole core or hydrazide substituents to enhance selectivity and potency .

Methodological Notes

- Contradiction Analysis : When unexpected products arise (e.g., pyrazole vs. indole derivatives), cross-validate results using high-resolution MS and single-crystal X-ray diffraction .

- Data Management : Use chemical informatics platforms (e.g., electronic lab notebooks) to track experimental variables and ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.